2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with the molecular formula C21H25BrN4O5S and a molecular weight of 525.425 g/mol This compound is notable for its unique structure, which includes a bromophenyl sulfonyl group, a piperazine ring, and a dimethoxyphenyl hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the bromophenyl sulfonyl piperazine intermediate. This intermediate is then reacted with the appropriate hydrazide derivative under controlled conditions to form the final product . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl or sulfonyl groups, leading to the formation of different derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, resulting in a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE, including:
- 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,6-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE .
Uniqueness
What sets 2-{4-[(4-BROMOPHENYL)SULFONYL]-1-PIPERAZINYL}-N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H25BrN4O5S |
---|---|
Molecular Weight |
525.4 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H25BrN4O5S/c1-30-18-5-8-20(31-2)16(13-18)14-23-24-21(27)15-25-9-11-26(12-10-25)32(28,29)19-6-3-17(22)4-7-19/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,27)/b23-14- |
InChI Key |
BWLVWVDYRQXEBK-UCQKPKSFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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